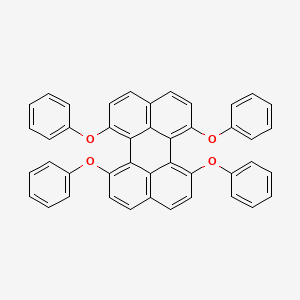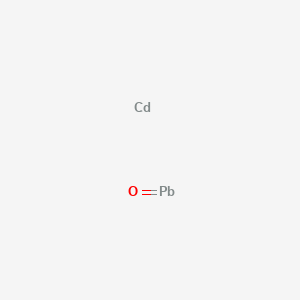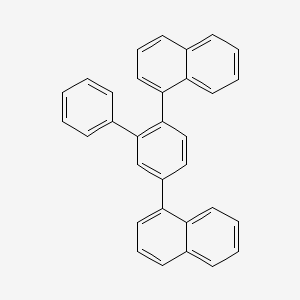![molecular formula C25H17N3O2S B15163451 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one CAS No. 143208-46-2](/img/structure/B15163451.png)
7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of thienopyridazines, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[3,4-d]pyridazine intermediates with aniline and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline or benzoyl moieties under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of biological responses .
類似化合物との比較
Similar Compounds
- 4-Amino-2-anilino-5-benzoyl-N-methyl-3-thiophenecarboxamide
- 3-Methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one stands out due to its unique structural features, which contribute to its diverse biological activities. Its thienopyridazine core and specific substituents enhance its ability to interact with various molecular targets, making it a valuable compound for scientific research.
特性
CAS番号 |
143208-46-2 |
|---|---|
分子式 |
C25H17N3O2S |
分子量 |
423.5 g/mol |
IUPAC名 |
5-anilino-7-benzoyl-3-phenylthieno[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C25H17N3O2S/c29-22(17-10-4-1-5-11-17)23-20-16-26-28(19-14-8-3-9-15-19)25(30)21(20)24(31-23)27-18-12-6-2-7-13-18/h1-16,27H |
InChIキー |
BXWLKTDVYAHZJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=NN(C(=O)C3=C(S2)NC4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


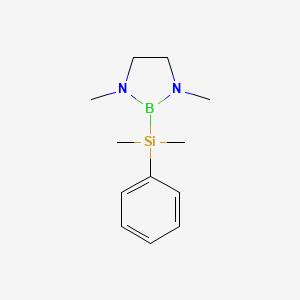
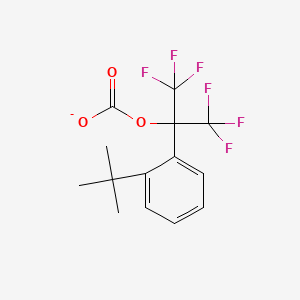
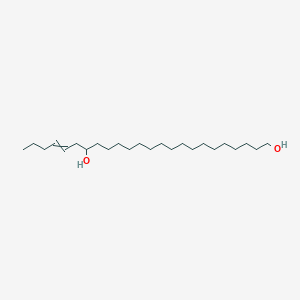
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
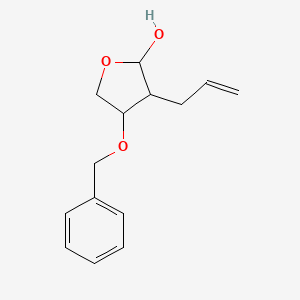
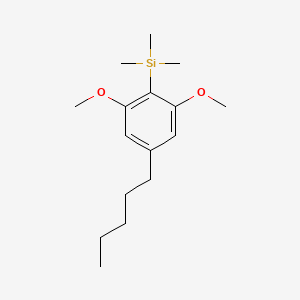
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
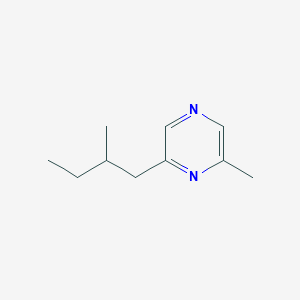
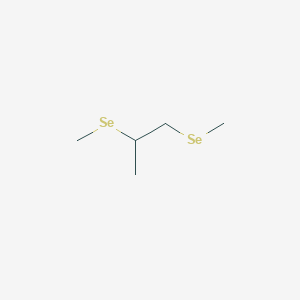
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
